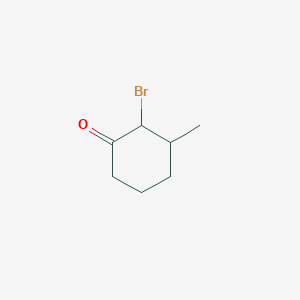2-Bromo-3-methylcyclohexanone
CAS No.:
Cat. No.: VC14174554
Molecular Formula: C7H11BrO
Molecular Weight: 191.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11BrO |
|---|---|
| Molecular Weight | 191.07 g/mol |
| IUPAC Name | 2-bromo-3-methylcyclohexan-1-one |
| Standard InChI | InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |
| Standard InChI Key | JUAKSRQOOTYMMW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(=O)C1Br |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Comparative Analysis of Brominated Methylcyclohexanone Isomers
Physicochemical Properties
Although explicit data on melting and boiling points are unavailable, the compound’s physicochemical behavior can be inferred from structural analogs. The bromine atom enhances electrophilicity at the α-carbon, making the compound susceptible to nucleophilic substitution reactions. The ketone group participates in typical carbonyl chemistry, including reductions and condensations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most cited synthetic route involves the bromination of 3-methylcyclohexanone. Using bromine () in acetic acid as a solvent, the reaction proceeds via a bromonium ion intermediate, yielding 2-bromo-3-methylcyclohexanone with reported yields of 75–87% . Alternative methods employ silyl enol ether precursors, such as trimethyl(3-methylcyclohex-1-enyloxy)silane, which undergo regioselective bromination to produce the target compound .
Table 2: Synthetic Routes for 2-Bromo-3-methylcyclohexanone
| Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Methylcyclohexanone | Br₂, acetic acid, 25°C | 75–87 | |
| Trimethyl(3-methylcyclohex-1-enyloxy)silane | Br₂, THF, −78°C to rt | 87 |
Industrial Manufacturing
Industrial production prioritizes continuous flow processes to optimize yield and purity. Catalytic systems and temperature-controlled environments minimize side reactions, such as di-bromination or ring-opening. Post-synthesis purification employs fractional distillation or column chromatography to achieve >95% purity .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom in 2-bromo-3-methylcyclohexanone serves as a leaving group in reactions. Treatment with hydroxide ions () yields 3-methylcyclohexanol, while amines () generate secondary amines .
Carbonyl Group Transformations
-
Reduction: Sodium borohydride () reduces the ketone to 2-bromo-3-methylcyclohexanol, preserving the bromine substituent.
-
Oxidation: Strong oxidants like potassium permanganate () convert the ketone to a carboxylic acid, though this pathway is less common due to competing side reactions .
Cross-Coupling Applications
Recent advances in transition-metal-free catalysis exploit the reactivity of α-bromo ketones. For example, Li et al. demonstrated C(sp²)-C(sp³) cross-coupling via a 1,4-metallate shift mechanism, enabling bond formation between 2-bromo-3-methylcyclohexanone and boronic acids . This methodology expands the compound’s utility in constructing stereochemically complex architectures.
Analytical Characterization
Spectroscopic Techniques
-
IR Spectroscopy: The carbonyl stretch () appears near 1715 cm⁻¹, while C-Br vibrations occur at 550–600 cm⁻¹ .
-
NMR Spectroscopy: NMR spectra exhibit distinct signals for the methyl group (δ 1.2–1.4 ppm) and bromine-adjacent protons (δ 4.0–4.5 ppm) .
-
Mass Spectrometry: GC-MS analysis reveals a molecular ion peak at 191.068, with fragmentation patterns consistent with α-cleavage adjacent to the carbonyl .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume